6-Hydroxyetodolac Shows No Detectable COX Inhibitory Activity Versus Parent Etodolac in Chondrocyte Prostaglandin Assays
In a direct comparative in vitro assay measuring prostaglandin production in chondrocyte cells, 6-hydroxyetodolac demonstrated no detectable inhibitory activity, whereas the parent compound etodolac was active [1]. The study evaluated all five etodolac metabolites (6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1'-hydroxy)etodolac, N-methyletodolac, 4-ureidoetodolac, and 4-oxoetodolac) alongside etodolac, reporting that all metabolites were either inactive or possessed only marginal activity [1]. This establishes 6-hydroxyetodolac as a pharmacologically inert species.
| Evidence Dimension | Prostaglandin production inhibition in chondrocyte cells |
|---|---|
| Target Compound Data | No detectable activity (inactive) |
| Comparator Or Baseline | Etodolac: active |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | In vitro chondrocyte cell prostaglandin production assay |
Why This Matters
This confirms 6-hydroxyetodolac is unsuitable as a COX inhibitor surrogate and validates its use exclusively as an analytical reference standard or negative control.
- [1] Humber LG, et al. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. J Med Chem. 1988;31(9):1712-9. View Source
